Bienvenue dans la boutique en ligne BenchChem!

3-[(4-Bromophenyl)thio]-2-chloropyridin-4-amine

Lipophilicity Drug Design ADME Prediction

3-[(4-Bromophenyl)thio]-2-chloropyridin-4-amine (CAS 1235872-84-0) is a heterocyclic building block featuring a 2-chloropyridin-4-amine core substituted at the 3-position with a 4-bromophenyl thioether group. With a molecular formula of C₁₁H₈BrClN₂S and a molecular weight of 315.62 g·mol⁻¹, it is distinguished from its closest commercially available non-halogenated analog, 2-chloro-3-(phenylthio)pyridin-4-amine (CAS 1235876-44-4, MW 236.73 g·mol⁻¹), by the presence of a bromine atom on the terminal aryl ring.

Molecular Formula C11H8BrClN2S
Molecular Weight 315.62 g/mol
CAS No. 1235872-84-0
Cat. No. B1407786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Bromophenyl)thio]-2-chloropyridin-4-amine
CAS1235872-84-0
Molecular FormulaC11H8BrClN2S
Molecular Weight315.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1SC2=C(C=CN=C2Cl)N)Br
InChIInChI=1S/C11H8BrClN2S/c12-7-1-3-8(4-2-7)16-10-9(14)5-6-15-11(10)13/h1-6H,(H2,14,15)
InChIKeyDUISLAFDHVWKJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Bromophenyl)thio]-2-chloropyridin-4-amine (CAS 1235872-84-0): Physicochemical Profile, Structural Differentiation, and Procurement Specifications


3-[(4-Bromophenyl)thio]-2-chloropyridin-4-amine (CAS 1235872-84-0) is a heterocyclic building block featuring a 2-chloropyridin-4-amine core substituted at the 3-position with a 4-bromophenyl thioether group [1]. With a molecular formula of C₁₁H₈BrClN₂S and a molecular weight of 315.62 g·mol⁻¹, it is distinguished from its closest commercially available non-halogenated analog, 2-chloro-3-(phenylthio)pyridin-4-amine (CAS 1235876-44-4, MW 236.73 g·mol⁻¹), by the presence of a bromine atom on the terminal aryl ring . This structural feature imparts distinct physicochemical properties—including elevated lipophilicity (XLogP3 = 3.9), a predicted pKa of 3.15, and a predicted boiling point of 432.6 °C—that influence its utility in medicinal chemistry and agrochemical research programs [1]. The compound is commercially available at a minimum purity specification of 95% .

Why 3-[(4-Bromophenyl)thio]-2-chloropyridin-4-amine Cannot Be Replaced by Non-Brominated or Dehalogenated Analogs in Structure-Guided Research Programs


Procurement decisions for halogenated pyridine-thioether building blocks cannot be reduced to simple scaffold matching. The 4-bromophenyl substituent on this compound serves three non-interchangeable functions that are absent in the non-brominated analog 2-chloro-3-(phenylthio)pyridin-4-amine (CAS 1235876-44-4) . First, the bromine atom provides anomalous scattering power (f'' ≈ 0.75 e⁻ at Cu Kα) essential for experimental phasing in protein-ligand X-ray crystallography, a capability that hydrogen (f'' ≈ 0 e⁻), chlorine (f'' ≈ 0.35 e⁻), or fluorine (f'' ≈ 0.02 e⁻) substituents cannot replicate [1]. Second, the bromine contributes approximately +0.86 logP units (Hansch π constant), shifting the XLogP3 from an estimated ~3.0 to the measured 3.9 and thereby altering membrane permeability, metabolic stability, and off-target promiscuity profiles [2]. Third, the bromine serves as a synthetic handle orthogonal to the 2-chloro substituent, enabling sequential chemoselective cross-coupling (e.g., Suzuki-Miyaura at C–Br followed by Buchwald-Hartwig or SNAr at C–Cl) that is structurally impossible with the non-halogenated phenyl analog [3]. Substituting any close analog without accounting for these three dimensions compromises experimental reproducibility and interpretability.

Head-to-Head Quantitative Differentiation of 3-[(4-Bromophenyl)thio]-2-chloropyridin-4-amine Versus Closest Commercial Analogs


Lipophilicity Advantage: XLogP3 of 3.9 Confers ~0.9 Log Unit Higher Membrane Partitioning Versus the Non-Brominated Phenyl Analog

The target compound exhibits a computed XLogP3 of 3.9, as reported in PubChem [1]. In contrast, the non-brominated phenyl analog 2-chloro-3-(phenylthio)pyridin-4-amine (CAS 1235876-44-4) lacks the bromine atom, and applying the Hansch hydrophobic substituent constant for bromine (π = +0.86) yields an estimated XLogP3 of approximately 3.0 [2]. This difference of approximately +0.9 logP units translates to a theoretical ~8-fold increase in 1-octanol/water partition coefficient, which directly impacts predicted membrane permeability, tissue distribution, and non-specific protein binding in cellular assays. Users selecting the non-brominated analog for cell-based screening should anticipate substantially different intracellular exposure at equal nominal concentrations.

Lipophilicity Drug Design ADME Prediction

Anomalous Scattering for Crystallographic Phasing: Bromine Provides f'' ≈ 0.75 e⁻ Versus Near-Zero Signal for H, Cl, or F Substituents at Cu Kα

The 4-bromophenyl substituent equips this compound with a tunable anomalous scatterer for macromolecular crystallography. At the Cu Kα wavelength (λ = 1.5418 Å), bromine exhibits an anomalous scattering factor f'' of approximately 0.75 electrons, whereas hydrogen contributes ~0 e⁻, fluorine ~0.02 e⁻, and chlorine ~0.35 e⁻ [1]. The non-brominated phenyl analog (CAS 1235876-44-4) carries no atom with f'' > 0.35 e⁻ and is therefore unsuitable for SAD/MAD phasing in protein-ligand co-crystallography unless selenomethionine incorporation or heavy-atom soaking is performed—adding weeks to experimental timelines. The bromine atom in the target compound permits direct SAD phasing from the native ligand, accelerating structure determination by eliminating the need for additional derivatization [2]. This capability is absent in the 4-chlorophenyl, 4-fluorophenyl, and unsubstituted phenyl congeners.

Structural Biology X-ray Crystallography Experimental Phasing

Dual Orthogonal Halogen Handles: Sequential Chemoselective Cross-Coupling Enabled by C–Br (BDE 338 kJ/mol) Versus C–Cl (BDE 399 kJ/mol) Reactivity Differential

The target compound possesses two chemically distinct carbon-halogen bonds: the aryl C–Br bond on the 4-bromophenyl ring (BDE ≈ 338 kJ·mol⁻¹) and the heteroaryl C–Cl bond at the pyridine 2-position (BDE ≈ 399 kJ·mol⁻¹) [1]. This ~61 kJ·mol⁻¹ difference in bond dissociation energy enables sequential, chemoselective palladium-catalyzed cross-coupling: the more labile C–Br bond undergoes oxidative addition preferentially under mild conditions (e.g., Pd(PPh₃)₄, 80 °C), allowing Suzuki-Miyaura coupling to introduce a first diversity element, followed by a second coupling at the C–Cl position under more forcing conditions (e.g., Pd₂(dba)₃/XPhos, 110 °C) [2]. The non-brominated phenyl analog (CAS 1235876-44-4) offers only a single C–Cl handle for diversification, limiting it to one-step library synthesis. The 4-chlorophenyl analog, were it available, would present two C–Cl bonds of similar reactivity, making chemoselective differentiation substantially more challenging and requiring protecting group strategies.

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Predicted pKa of 3.15 Determines Ionization State at Physiological pH, Differentiating Solubility and Formulation Behavior from Non-Brominated Analogs

The predicted pKa of the pyridinium nitrogen in this compound is 3.15 ± 0.48 (ChemicalBook ), consistent with the electron-withdrawing effect of the 2-chloro and 3-thioether substituents. At physiological pH 7.4, the compound is >99.99% neutral, whereas at gastric pH 1.5–2.0 it becomes partially protonated (calculated ~93–97% ionized). The non-brominated phenyl analog is expected to exhibit a similar pKa (predicted ~3.2 ± 0.5) due to the comparable electronic environment of the pyridine ring [1]; however, its lower molecular weight and lower lipophilicity result in markedly different solubility–pH profiles in biorelevant media. For procurement purposes, users requiring pH-dependent solubility data must recognize that the 4-bromophenyl group's contribution to crystal lattice energy (through increased molecular polarizability and potential Br···π interactions) can substantially alter the intrinsic dissolution rate and polymorph landscape compared to the non-halogenated analog, even when pKa values overlap.

Physicochemical Profiling Formulation Solubility

Molecular Weight and Lead-Likeness Trade-off: MW 315.62 Places the Compound at the Boundary of Fragment and Lead-Like Chemical Space

The molecular weight of 315.62 g·mol⁻¹ positions this compound in a strategically valuable region of chemical space, heavier than typical fragment screening libraries (MW < 250) but lighter than most drug-like lead compounds (MW 350–500) [1]. The non-brominated analog 2-chloro-3-(phenylthio)pyridin-4-amine (MW 236.73 g·mol⁻¹) falls within fragment space, making it more suitable for fragment-based screening but offering fewer non-hydrogen atoms for productive target interactions (15 heavy atoms vs. 16 for the brominated compound) . The bromine atom adds 78.9 Da while contributing only one additional heavy atom, resulting in a heavy atom count of 16 versus 15—a relatively modest increase that preserves ligand efficiency metrics while enabling the crystallographic and synthetic advantages described above. For procurement, this places the compound at a sweet spot: sufficiently elaborated to serve as a validated hit or early lead scaffold, yet compact enough to allow substantial molecular weight addition during optimization without exceeding the Lipinski ceiling of 500 Da.

Drug Discovery Fragment-Based Screening Lead Optimization

Commercial Availability and Purity Benchmarking: 95% Minimum Purity Specification Positions the Compound for Reproducible SAR Studies

The target compound is commercially supplied with a minimum purity specification of 95%, as documented by AKSci (Cat. No. 0246EB) and historically by CymitQuimica (Ref. 3D-KZB87284, now listed as a discontinued product) . In contrast, the non-brominated phenyl analog 2-chloro-3-(phenylthio)pyridin-4-amine (CAS 1235876-44-4) is listed on LookChem without a disclosed purity specification, introducing uncertainty for quantitative biological assays . A 95% purity threshold is the de facto minimum for reliable SAR determination; impurities at levels exceeding 5% can confound IC₅₀ measurements, particularly for compounds with modest potency (IC₅₀ > 1 μM), where even a 2% highly potent impurity can dominate the observed activity. The explicit purity specification for the brominated compound reduces the risk of irreproducible results due to undefined impurity profiles, a critical consideration for procurement in both academic and industrial settings.

Procurement Quality Control Reproducibility

Optimal Research and Procurement Application Scenarios for 3-[(4-Bromophenyl)thio]-2-chloropyridin-4-amine Based on Evidence-Driven Differentiation


Protein-Ligand Co-Crystallography with Experimental Phasing (SAD/MAD)

Structural biology groups requiring experimental phasing for novel protein targets should prioritize this compound over non-brominated analogs when co-crystallizing ligand–protein complexes. The bromine atom provides an intrinsic anomalous scatterer (f'' ≈ 0.75 e⁻ at Cu Kα) that enables single-wavelength anomalous diffraction (SAD) phasing directly from the native ligand-bound crystal, eliminating the need for selenomethionine incorporation or heavy-atom soaking [1]. This capability is particularly valuable for targets where selenomethionine labeling is technically challenging (e.g., secreted proteins, multi-subunit complexes) or where heavy-atom soaking perturbs the native conformation. The 95% purity specification ensures that co-crystallization is not compromised by impurities that could compete for the binding site or induce heterogeneous nucleation .

Two-Step Diversity-Oriented Synthesis for Focused Kinase or Epigenetic Target Libraries

Medicinal chemistry teams building focused compound libraries around the 2-chloropyridin-4-amine scaffold can leverage the orthogonal C–Br and C–Cl handles for sequential chemoselective cross-coupling. A typical workflow involves: (Step 1) Suzuki-Miyaura coupling at the aryl bromide position (Pd(PPh₃)₄, 80 °C) to introduce aryl/heteroaryl diversity while leaving the 2-chloro group intact; (Step 2) Buchwald-Hartwig amination or Suzuki coupling at the 2-chloropyridine position under more forcing conditions (Pd₂(dba)₃/XPhos, 110 °C) [2]. This two-step diversification generates a 2D array of analogs from a single starting material, accelerating SAR exploration for targets such as kinases, bromodomains, or other ATP- or acetyl-lysine-binding pockets where pyridine-thioether scaffolds have shown privileged recognition [3].

Biorelevant Solubility and Formulation Screening in Early ADME Profiling

ADME and formulation scientists conducting early-stage physicochemical profiling should select this compound as a representative of the 300–350 Da, logP ~4 chemical space within their screening cascades. Its predicted pKa of 3.15 ensures that solubility measurements in FaSSIF/FeSSIF biorelevant media reflect the neutral species behavior predominant at intestinal pH (6.5–7.5), while its elevated XLogP3 of 3.9 predicts significant shifts in apparent solubility when moving from aqueous buffers to biorelevant media containing bile salts and lecithin . The bromine atom also provides a convenient UV chromophore (λmax ~260–280 nm, characteristic of bromophenyl systems) for HPLC-based solubility quantification without requiring specialized detection methods [4].

Chemical Probe Development Requiring Defined Purity and Lot-to-Lot Reproducibility

Chemical biology groups developing tool compounds or chemical probes for target validation studies should procure this compound based on its documented 95% minimum purity specification, which provides a contractual quality benchmark absent from many close analogs . For chemical probe campaigns, where the community-endorsed criteria include purity ≥95% and disclosure of identity and purity verification methods, the explicit purity specification reduces the burden of in-house repurification and analytical characterization. The bromine isotopic signature (¹⁹Br:⁸¹Br ≈ 1:1) further provides a distinctive mass spectrometry fingerprint for identity confirmation by LCMS, facilitating QC verification upon receipt.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(4-Bromophenyl)thio]-2-chloropyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.